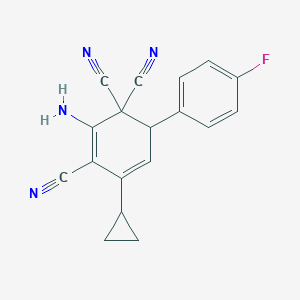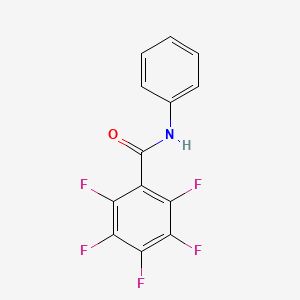
9,10-dioxo-9,10-dihydro-1-anthracenyl acetate
説明
9,10-Dioxo-9,10-dihydro-1-anthracenyl acetate is a chemical compound with the molecular formula C23H14O4 . It has an average mass of 354.355 Da and a monoisotopic mass of 354.089203 Da .
Molecular Structure Analysis
The molecular structure of 9,10-dioxo-9,10-dihydro-1-anthracenyl acetate consists of a 9,10-dioxo-9,10-dihydro-1-anthracenyl group attached to an acetate group . The exact 3D structure can be obtained from databases like ChemSpider .科学的研究の応用
Redox Behavior
9,10-dioxo-9,10-dihydro-1-anthracenyl acetate (HACAD) demonstrates interesting redox responses, particularly under varying pH conditions. Research has explored these responses using techniques like cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry. Such studies contribute to understanding the thermodynamics and kinetic parameters like electron transfer rates and diffusion coefficients associated with HACAD (Ahmad et al., 2015).
Synthetic Chemistry
The compound has been used in the synthesis and hydrogenolysis of sugar derivatives. This includes the creation of various ethers and methylene acetals, contributing to our understanding of regioselective chemical reactions and the properties of these sugar-based compounds (Jakab et al., 2009).
Antimicrobial Properties
There has been research into the antimicrobial properties of derivatives of 9,10-dioxo-9,10-dihydro-1-anthracenyl acetate. Studies have shown antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis, suggesting potential applications in developing new antimicrobial agents (Zvarich et al., 2014).
Electrochemical and Spectroelectrochemical Applications
Studies have investigated the synthesis of phthalocyanine-anthraquinone hybrids featuring 9,10-dioxo-9,10-dihydro-1-anthracenyl acetate. These compounds have shown interesting electrochemical and spectroelectrochemical properties, which could be useful in developing materials for electronic and photonic devices (Sezer et al., 2010).
Electrochemical DNA Hybridization Indicators
Anthraquinone derivatives including 9,10-dioxo-9,10-dihydro-1-anthracenyl acetate have been used to study interactions with DNA. This research has applications in the field of bioelectronics, particularly in developing indicators for DNA hybridization processes (Kowalczyk et al., 2010).
ConclusionThe various applications of 9,10-dioxo-9,10-dihydro-1-anthracenyl acetate in scientific research highlight its versatility, particularly in redox chemistry, synthetic chemistry, antimicrobial research, and electro
Recent Scientific Research Applications of 9,10-dioxo-9,10-dihydro-1-anthracenyl Acetate (2023)
Chromophore Synthesis
Recent studies have explored the synthesis of chromophores using derivatives of 9,10-dioxo-9,10-dihydro-1-anthracenyl acetate. One such study focuses on the synthesis of 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene derived chromophores, highlighting their potential utility in various applications (Hill & Frogley, 2023).
Host Behavior in Pyridines
A study investigated the host behavior of anthracenyl-derived compounds in mixed pyridines. This research contributes to understanding the complex interactions and potential applications of these compounds in chemical sensing or molecular recognition processes (Barton et al., 2023).
Novel Boron Difluoride Complexes
Research into the synthesis of boron difluoride complexes of phenothiazine, 9,10-dihydroacridine, and acridone derivatives, has been conducted. These complexes, incorporating anthracenyl derivatives, have been studied for their dynamic conformational behaviors and photophysical properties, including solid-state fluorescence, which could be significant in material science (Yamamoto et al., 2023).
Electrochemical Analyses
Another study focused on the electrochemical analysis of charge-transfer systems, specifically the importance of medium polarity and liquid-junction potentials at electrode surfaces. This research is crucial for understanding the electrochemical behavior of anthracenyl derivatives in various organic solvents (Mayther et al., 2023).
特性
IUPAC Name |
(9,10-dioxoanthracen-1-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c1-9(17)20-13-8-4-7-12-14(13)16(19)11-6-3-2-5-10(11)15(12)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLPXALBXLJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322014 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dioxo-9,10-dihydroanthracen-1-YL acetate | |
CAS RN |
1629-56-7 | |
| Record name | NSC400220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B3828113.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-methyl-1H-imidazol-1-yl)propanamide trifluoroacetate](/img/structure/B3828119.png)
![2-[(6-amino-3,5-dicyano-4-isobutyl-2-pyridinyl)thio]-2-phenylacetamide](/img/structure/B3828123.png)
![2-amino-4-ethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3828135.png)



![[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid](/img/structure/B3828169.png)
![2-methyl-6-[(4-methylphenyl)sulfonyl]-9H-naphtho[3,2,1-kl]acridin-9-one](/img/structure/B3828173.png)
![1-phenyl-1,4-dihydrobenzo[f]quinazolin-3(2H)-one](/img/structure/B3828192.png)
![2,2'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(thio)]diethanol](/img/structure/B3828200.png)


![N-(3-{6-[4-(acetylamino)phenyl]-2-phenyl-4-pyrimidinyl}phenyl)acetamide](/img/structure/B3828215.png)